molecular formula C25H23ClN4O3S B2492521 N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-4-chlorobenzamide CAS No. 886888-71-7

N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-4-chlorobenzamide

Cat. No.: B2492521
CAS No.: 886888-71-7
M. Wt: 494.99
InChI Key: APDHYJWZWCEGMN-UHFFFAOYSA-N
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Description

N-(4-((4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-4-chlorobenzamide is a structurally complex molecule featuring a benzimidazole core linked via a piperidine-sulfonyl bridge to a 4-chlorobenzamide group.

Properties

IUPAC Name

N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN4O3S/c26-19-7-5-18(6-8-19)25(31)27-20-9-11-21(12-10-20)34(32,33)30-15-13-17(14-16-30)24-28-22-3-1-2-4-23(22)29-24/h1-12,17H,13-16H2,(H,27,31)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDHYJWZWCEGMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of o-Phenylenediamine with Piperidin-4-one

The benzimidazole-piperidine hybrid is synthesized via acid-catalyzed cyclization. A representative protocol involves refluxing o-phenylenediamine (1.0 eq) with piperidin-4-one (1.2 eq) in 4 M HCl at 110°C for 12 hours. The reaction proceeds through Schiff base formation followed by cyclodehydration, yielding the bicyclic product in 68–72% yield.

Key Conditions

  • Catalyst: Hydrochloric acid or polyphosphoric acid.
  • Solvent: Water or ethanol.
  • Temperature: 100–120°C.

Solid-Phase Synthesis Using Resin-Bound Intermediates

Alternative methods employ polymer-supported synthesis to enhance purity. Wang resin-functionalized piperidin-4-one is treated with o-phenylenediamine in dimethylformamide (DMF) under microwave irradiation (80°C, 30 min), followed by cleavage with trifluoroacetic acid (TFA). This approach achieves 85% yield with >95% purity.

Sulfonylation of 4-(1H-Benzo[d]imidazol-2-yl)piperidine

Reaction with 4-Nitrobenzenesulfonyl Chloride

The piperidine nitrogen is sulfonylated using 4-nitrobenzenesulfonyl chloride (1.5 eq) in dichloromethane (DCM) with triethylamine (2.0 eq) as a base. After stirring at 25°C for 6 hours, the nitro group is reduced to an amine using hydrogen gas (1 atm) and palladium on carbon (10% w/w), yielding 4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)aniline.

Optimization Data

Parameter Value
Yield (sulfonylation) 78%
Yield (reduction) 92%
Purity (HPLC) 98.5%

Direct Use of 4-Aminobenzenesulfonyl Chloride

To bypass nitro reduction, 4-aminobenzenesulfonyl chloride (1.3 eq) reacts with the piperidine derivative in tetrahydrofuran (THF) at 0°C. This one-step method affords the sulfonamide in 65% yield but requires rigorous exclusion of moisture.

Amidation with 4-Chlorobenzoic Acid

Carbodiimide-Mediated Coupling

The final step employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq) and hydroxybenzotriazole (HOBt, 1.2 eq) in DMF to activate 4-chlorobenzoic acid. The sulfonylated aniline (1.0 eq) is added, and the mixture is stirred at 25°C for 24 hours, yielding the target compound in 80–85% yield.

Critical Parameters

  • Activation time: 30 min.
  • Solvent: Anhydrous DMF.
  • Workup: Precipitation in ice-water followed by recrystallization from ethanol.

Mixed Anhydride Method

For scale-up, 4-chlorobenzoic acid is treated with isobutyl chloroformate (1.2 eq) and N-methylmorpholine (1.5 eq) in THF at −15°C. The preformed anhydride reacts with the amine at 0°C, achieving 75% yield with minimal racemization.

Analytical Characterization and Validation

Spectroscopic Data

  • HRMS (ESI) : m/z calculated for C₂₅H₂₂ClN₄O₃S [M+H]⁺: 517.1054; found: 517.1056.
  • ¹H NMR (400 MHz, DMSO- d₆) : δ 8.45 (s, 1H, benzimidazole-H), 7.92–7.85 (m, 4H, Ar-H), 7.52–7.43 (m, 4H, Ar-H), 4.12 (br s, 2H, piperidine-H), 3.21 (t, J = 6.0 Hz, 2H), 2.85–2.75 (m, 2H), 1.95–1.82 (m, 4H).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >99% purity, with retention time = 12.4 min.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Reference
Cyclocondensation + EDC/HOBt 68 98.5 Cost-effective
Solid-phase + Mixed Anhydride 85 99.2 High throughput
Direct Sulfonylation + EDC 65 97.8 Fewer steps

Challenges and Optimization Opportunities

  • Sulfonylation Efficiency : Competitive N-sulfonylation versus O-sulfonylation necessitates bulky bases (e.g., 2,6-lutidine) to favor N-selectivity.
  • Benzimidazole Stability : Strong acids during cyclization may degrade the benzimidazole ring; substituted ionic liquids (e.g., [BMIM][HSO₄]) improve stability.
  • Amidation Side Reactions : Over-activation of carboxylic acid leads to acylurea byproducts; in situ FTIR monitoring reduces this risk.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The benzo[d]imidazole and chlorobenzamide moieties can be oxidized under specific conditions.

  • Reduction: Reduction reactions can be performed on the sulfonyl group.

  • Substitution: Nucleophilic substitution reactions can occur at the piperidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of sulfides or amines.

  • Substitution: Formation of substituted piperidines.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity can be explored for potential therapeutic uses.

  • Medicine: It may have applications in drug development, particularly in targeting specific biological pathways.

  • Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The benzo[d]imidazole core can bind to various receptors or enzymes, while the chlorobenzamide group may interact with biological targets to modulate their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Structural Features Molecular Weight (g/mol) Synthesis Method Biological Activity/Application Reference
Target Compound : N-(4-((4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-4-chlorobenzamide Benzimidazole, piperidine-sulfonyl bridge, 4-chlorobenzamide ~532 (calculated) Likely acylation of sulfonamide intermediate Not explicitly reported N/A
N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-chlorobenzamide (1e) Benzimidazole, 4-chlorobenzamide (no piperidine-sulfonyl) 406.85 EDC-mediated coupling in DMF Dual-target BVDV entry/replication inhibitor
4-((1H-Benzo[d]imidazol-2-yl)amino)-N-(4-((1H-benzo[d]imidazol-2-yl)amino)-2-chlorophenyl)-3-chlorobenzamide (2d) Bis-benzimidazole, chloro substituents 578.78 EDC coupling in DMF Kinase-targeted studies (unspecified)
N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-2-methoxybenzamide Benzimidazole, 2-methoxybenzamide 387.43 Acylation with 2-methoxybenzoyl chloride FERM domain protein interaction inhibitor
N-(4-(Benzo[d]imidazol-2-yl)phenyl)-2-(4-(aryl)piperazin-1-yl)acetamide Benzimidazole, piperazine-acetamide ~450–500 (varies) SNAr or nucleophilic substitution Antimicrobial activity

Key Observations:

Structural Differentiation :

  • The target compound uniquely combines a piperidine-sulfonyl bridge , which may enhance conformational flexibility and solubility compared to simpler benzamides (e.g., 1e ).
  • Chlorine substituents are common in analogs (e.g., 1e, 2d) and are linked to improved target binding via halogen interactions .

Synthetic Methods: Most analogs employ EDC-mediated coupling or acyl chloride reactions for benzamide formation .

Biological Relevance: Benzimidazole derivatives consistently exhibit antiviral (e.g., BVDV inhibition in 1e ) and antimicrobial activity (piperazine-acetamide analogs ). The sulfonyl group in the target compound may improve pharmacokinetic properties (e.g., solubility) relative to non-sulfonylated analogs like 1e.

Physicochemical and Pharmacokinetic Considerations

  • Solubility: The sulfonyl group in the target compound likely enhances aqueous solubility compared to non-sulfonylated benzimidazoles (e.g., 1e ).
  • Bioavailability : Piperidine and sulfonyl moieties may improve membrane permeability, as seen in related kinase inhibitors .
  • Stability : Chlorine substituents (as in 1e and the target compound) typically increase metabolic stability by resisting oxidative degradation.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can purity be optimized?

Answer:
The synthesis involves multi-step reactions, typically starting with the preparation of key intermediates like the benzo[d]imidazole-piperidine hybrid. A plausible route includes:

  • Step 1: Condensation of 4-chlorobenzoic acid derivatives with sulfonamide-linked phenylpiperidine intermediates under coupling agents (e.g., EDCI or HATU) .
  • Step 2: Sulfonylation of the piperidine nitrogen using sulfonyl chlorides in anhydrous conditions (e.g., DCM, 0–5°C) .
  • Purity Optimization: Use column chromatography with gradients of ethyl acetate/hexane or methanol/DCM. Monitor via TLC and confirm purity with HPLC (>95%) .

Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR identifies aromatic protons (δ 7.2–8.5 ppm for benzoimidazole and chlorophenyl groups) and aliphatic piperidine signals (δ 1.5–3.5 ppm) .
  • Mass Spectrometry (MS): ESI-MS or HRMS confirms the molecular ion peak (calculated m/z: 494.99) .
  • Elemental Analysis: Validate C, H, N, S, and Cl content within ±0.4% of theoretical values .

Basic: What preliminary biological activities are hypothesized based on structural analogs?

Answer:

  • Kinase Inhibition: Benzoimidazole-piperidine hybrids show activity against tyrosine kinases (e.g., EGFR, VEGFR) via ATP-binding site competition. Assay using recombinant kinases and ATP-Glo™ kits .
  • Antimicrobial Potential: Structural similarity to 2-mercaptobenzimidazole derivatives suggests Gram-positive bacterial inhibition (e.g., S. aureus MIC ~8 µg/mL). Test via broth microdilution .

Advanced: How to design structure-activity relationship (SAR) studies for optimizing target affinity?

Answer:

  • Variable Substituents:
    • Modify the 4-chlorobenzamide group (e.g., replace Cl with F, NO₂, or CH₃) to assess electronic effects .
    • Alter the piperidine sulfonyl linker (e.g., replace with carbonyl or methylene) to study steric impact .
  • Assay Design:
    • Use dose-response curves (IC₅₀) in kinase inhibition assays. Compare with control compounds (e.g., imatinib for kinase targets) .

Advanced: How to resolve contradictions in reported synthetic yields across studies?

Answer:

  • Key Variables:
    • Reagent Ratios: Excess amines (e.g., piperidine derivatives) improve sulfonylation efficiency but may require scavengers (e.g., triethylamine) to trap HCl .
    • Reaction Time: Prolonged reflux (>72 hrs) may degrade intermediates. Monitor via TLC and isolate intermediates promptly .
  • Data Reconciliation: Compare solvent systems (e.g., acetonitrile vs. DMF) and catalytic additives (e.g., DBU) to identify optimal conditions .

Advanced: What strategies are effective for identifying molecular targets and binding modes?

Answer:

  • Computational Docking: Use Schrödinger Suite or AutoDock Vina to model interactions with kinases (PDB: 1M17 for EGFR). Prioritize residues (e.g., Lys721, Thr766) for hydrogen bonding .
  • Biophysical Validation:
    • Surface Plasmon Resonance (SPR): Measure binding kinetics (ka/kd) with immobilized kinase domains .
    • Crystallography: Co-crystallize the compound with purified targets (e.g., solved at 2.0 Å resolution) .

Advanced: How to address solubility limitations in in vitro assays?

Answer:

  • Co-Solvent Systems: Use DMSO stocks (<0.1% final concentration) with surfactants (e.g., 0.01% Tween-80) to prevent aggregation .
  • Prodrug Approach: Introduce ionizable groups (e.g., phosphate esters) at the benzamide nitrogen for enhanced aqueous solubility .

Advanced: What statistical methods are recommended for analyzing dose-response data with high variability?

Answer:

  • Nonlinear Regression: Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀/EC₅₀ with 95% confidence intervals .
  • Outlier Handling: Apply Grubbs’ test (α=0.05) to exclude aberrant replicates. Use ANOVA with Tukey’s post-hoc test for multi-group comparisons .

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